molecular formula C22H15ClN2OS B2647784 [1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone CAS No. 339022-36-5

[1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone

Cat. No.: B2647784
CAS No.: 339022-36-5
M. Wt: 390.89
InChI Key: JAEVAIMHUIWXPA-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone is a complex organic compound that features a biphenyl group linked to a thiazole ring, which is further substituted with a chloroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone typically involves multi-step organic reactions One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone The biphenyl group can be introduced via a Suzuki coupling reaction, which involves the cross-coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis and purification systems can help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the thiazole ring or the chloroaniline group.

    Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the chloroaniline moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or reduced thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a suitable candidate for investigating the biological activity of thiazole-containing compounds.

Medicine

In medicinal chemistry, [1,1’-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone has potential applications as a lead compound for the development of new drugs. Its ability to interact with various biological targets makes it a promising candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. It can also be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and chloroaniline moiety can form hydrogen bonds and other non-covalent interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The biphenyl group can enhance the compound’s binding affinity and specificity by providing additional hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • [1,1’-Biphenyl]-4-yl[2-(2-bromoanilino)-1,3-thiazol-5-yl]methanone
  • [1,1’-Biphenyl]-4-yl[2-(2-fluoroanilino)-1,3-thiazol-5-yl]methanone
  • [1,1’-Biphenyl]-4-yl[2-(2-methoxyanilino)-1,3-thiazol-5-yl]methanone

Uniqueness

Compared to similar compounds, [1,1’-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone is unique due to the presence of the chloroaniline group, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity and specificity for certain biological targets.

Properties

IUPAC Name

[2-(2-chloroanilino)-1,3-thiazol-5-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2OS/c23-18-8-4-5-9-19(18)25-22-24-14-20(27-22)21(26)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEVAIMHUIWXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CN=C(S3)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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